2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of dichlorophenyl and difluoroacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,5-dichlorophenyl derivatives with difluoroacetic acid under controlled conditions. The process may include steps such as halogenation, esterification, and hydrolysis to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
2,5-Dichlorophenylacetic acid: Shares the dichlorophenyl moiety but lacks the difluoroacetic acid component.
2,2-Difluoroacetic acid: Contains the difluoroacetic acid moiety but lacks the dichlorophenyl group.
Uniqueness: 2-(2,5-Dichlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of dichlorophenyl and difluoroacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both functionalities are required.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOYDNJHVIODTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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